molecular formula C26H26N2O5S B11243372 7-methyl-4-[(4-methylphenyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

7-methyl-4-[(4-methylphenyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11243372
M. Wt: 478.6 g/mol
InChI Key: IYDCVWZWLCPHBB-UHFFFAOYSA-N
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Description

7-methyl-4-[(4-methylphenyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoxazine ring, a sulfonyl group, and a carboxamide group.

Preparation Methods

The synthesis of 7-methyl-4-[(4-methylphenyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:

    Formation of the benzoxazine ring: This can be achieved through the reaction of an appropriate phenol with formaldehyde and an amine.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the benzoxazine intermediate using a sulfonyl chloride reagent.

    Attachment of the carboxamide group: The final step involves the reaction of the sulfonylated benzoxazine with an appropriate amine to form the carboxamide.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

7-methyl-4-[(4-methylphenyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 7-methyl-4-[(4-methylphenyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group may interact with enzymes or receptors, modulating their activity. The benzoxazine ring could also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 7-methyl-4-[(4-methylphenyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide include:

    4-methylbenzenesulfonate: This compound shares the sulfonyl group but lacks the benzoxazine and carboxamide groups.

    N-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]benzamide: This compound has a similar sulfonyl and carboxamide structure but differs in the benzoxazine ring.

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H26N2O5S

Molecular Weight

478.6 g/mol

IUPAC Name

7-methyl-4-(4-methylphenyl)sulfonyl-N-(4-prop-2-enoxyphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C26H26N2O5S/c1-4-15-32-21-10-8-20(9-11-21)27-26(29)25-17-28(23-14-7-19(3)16-24(23)33-25)34(30,31)22-12-5-18(2)6-13-22/h4-14,16,25H,1,15,17H2,2-3H3,(H,27,29)

InChI Key

IYDCVWZWLCPHBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=CC(=C3)C)C(=O)NC4=CC=C(C=C4)OCC=C

Origin of Product

United States

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